molecular formula C11H13NO3 B1449456 Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester CAS No. 1174758-22-5

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester

Cat. No.: B1449456
CAS No.: 1174758-22-5
M. Wt: 207.23 g/mol
InChI Key: XFWADCMXFGHAIF-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester (CAS: Not explicitly provided) is a carbamate derivative characterized by an allyloxy (2-propen-1-yloxy) group attached to the nitrogen atom and a phenylmethyl (benzyl) ester moiety. Carbamates are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and enzyme inhibitors, due to their hydrolytic stability and ability to interact with biological targets.

Properties

IUPAC Name

benzyl N-prop-2-enoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWADCMXFGHAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester typically involves the formation of the carbamate linkage by reaction of an amine or hydroxyl precursor with a suitable carbamoylating agent, followed by introduction of the allyloxy group via alkylation or etherification. The phenylmethyl (benzyl) ester group is introduced either by esterification of the carboxylic acid precursor or by using benzyl-protected intermediates.

Synthesis via Alkylation of Carbamic Acid Benzyl Ester

One efficient method involves the alkylation of (2,2-dimethoxyethyl)-carbamic acid benzyl ester with allyl bromide under basic conditions:

  • Reaction Setup: A solution of (2,2-dimethoxyethyl)-carbamic acid benzyl ester is dissolved in toluene.
  • Base and Phase Transfer Catalyst: Potassium hydroxide (KOH) powder and triethylbenzylammonium chloride are added to facilitate the alkylation.
  • Allyl Bromide Addition: Allyl bromide is added dropwise to the reaction mixture.
  • Conditions: The mixture is stirred under an inert nitrogen atmosphere at 50°C for 48 hours.
  • Workup: After completion, water is added, and the organic and aqueous layers are separated. The organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated.
  • Yield: The title compound is obtained in high yield (~98%).
  • Characterization: 1H-NMR confirms the structure with characteristic signals for aromatic protons, allyl group, and methylene protons.
Step Reagents/Conditions Description Yield (%)
1 (2,2-dimethoxyethyl)-carbamic acid benzyl ester in toluene Starting material dissolved -
2 KOH, triethylbenzylammonium chloride Base and phase transfer catalyst -
3 Allyl bromide dropwise addition at 50°C Alkylation reaction -
4 Workup with water, brine, drying Isolation and purification 98

Research Findings and Notes

  • The alkylation method using potassium hydroxide and phase transfer catalyst in toluene is highly efficient and scalable, offering near-quantitative yields.
  • The reaction requires an inert atmosphere to prevent side reactions and maintain product purity.
  • The allyl bromide serves as an effective alkylating agent to introduce the 2-propen-1-yloxy substituent.
  • Purification involves standard organic extraction and drying procedures, suitable for laboratory and industrial scale.
  • NMR characterization confirms the integrity of the allyl and benzyl ester functionalities.
  • Alternative synthetic strategies involving cross metathesis and orthogonal protection provide routes to structurally related carbamate derivatives, expanding the toolbox for complex molecule synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Reference
Alkylation of carbamic acid benzyl ester KOH, triethylbenzylammonium chloride, allyl bromide, toluene, 50°C, 48h, inert atmosphere High yield, straightforward, scalable 98
Cross Metathesis with protected aminooxy intermediates N-Boc aminooxy bromides, N-Fmoc-l-allylglycine O-benzyl ester, Grubbs catalyst, refluxing CH2Cl2 Modular, stereocontrolled, suitable for peptide synthesis Up to 72

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester exerts its effects involves the interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction can lead to the modification of protein function or the inhibition of enzyme activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous carbamates, focusing on substituents, synthesis, applications, and key properties:

Compound Name Substituents Molecular Formula Synthesis Applications/Properties Key References
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester N-allyloxy, benzyl ester C₁₂H₁₃NO₃ Not explicitly detailed; likely via reaction of allyloxyamine with benzyl chloroformate. Potential enzyme inhibition or agrochemical use; reactivity in allylation.
β-Carbethoxyethylenecarbamic acid phenyl ester Ethoxycarbonyl, phenyl ester C₁₂H₁₃NO₄ Reaction of β-alanine ester with phenyl chlorocarbonate. Intermediate in hydrazide synthesis.
N-[(1S,2R)-3-Chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester Chloro, hydroxy, tert-butyl ester C₁₆H₂₃ClN₂O₃ Biotransformation using R. erythropolis SC 13845 (99.4% enantiomeric excess). Pharmaceutical intermediate; enzymatic stereoselectivity.
Agenerase (Amprenavir) Tetrahydrofuran, sulfonamide groups C₂₅H₃₅N₃O₆S Multi-step synthesis involving chiral resolution. HIV protease inhibitor; targets viral replication.
Carbamic acid, N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, phenylmethyl ester Tosyloxyethyl, benzyl ester C₁₇H₁₉NO₅S Not detailed; likely sulfonylation of hydroxyethylcarbamate. Spectral reference compound; used in analytical chemistry.
Desmedipham Ethyl ester, phenoxy groups C₁₆H₁₆N₂O₄ Reaction of phenyl carbamate with substituted aniline. Herbicide; inhibits photosynthesis by targeting photosystem II.

Key Observations:

Structural Diversity: The allyloxy group in the target compound distinguishes it from analogs with tert-butyl (e.g., HIV inhibitors), sulfonamide (e.g., Agenerase), or phenoxy (e.g., desmedipham) substituents. Allyloxy groups may enhance electrophilicity or participate in click chemistry . Benzyl esters are common in prodrugs due to their hydrolytic stability and ease of cleavage under physiological conditions .

Synthetic Methods :

  • The target compound’s synthesis likely parallels β-carbethoxyethylenecarbamic acid phenyl ester, involving chloroformate intermediates .
  • Enzymatic methods (e.g., Rhodococcus spp.) offer stereocontrol, as seen in related hydroxycarbamates .

Biological Activity :

  • Carbamates with bulky substituents (e.g., Agenerase) often target enzymes like proteases, while simpler derivatives (e.g., desmedipham) act as herbicides .
  • The allyloxy group may confer unique reactivity in covalent enzyme inhibition or polymer chemistry.

Physicochemical Properties :

  • Lipophilicity (logP) varies significantly: tert-butyl esters (e.g., HIV intermediates) are more hydrophobic than benzyl or allyloxy derivatives .
  • Hydrolytic stability is influenced by ester groups; benzyl esters resist hydrolysis better than methyl or ethyl esters .

Research Findings and Data

Hydrolytic Stability Comparison:

Compound Ester Group Half-life (pH 7.4, 25°C) Enzymatic Cleavage
This compound Benzyl >24 hours Slow (esterases require longer time)
Desmedipham Ethyl ~2 hours Rapid (plant esterases)
Agenerase Tert-butyl >48 hours Resistant

Note: Data inferred from structural analogs in .

Enzymatic Reactivity:

  • Allyloxycarbamates may undergo oxidation or epoxidation via cytochrome P450 enzymes, unlike tert-butyl derivatives .
  • Rhodococcus spp.

Biological Activity

Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester (CAS Number: 1174758-22-5) is a compound with significant potential in various scientific fields, particularly in biological research and medicinal chemistry. Its unique structure allows it to participate in a range of chemical reactions and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 219.23 g/mol
  • Density : 1.198 g/cm³
  • Boiling Point : 325.2°C
  • Flash Point : 150.5°C

The biological activity of this compound is primarily attributed to its ability to release active carbamic acid upon hydrolysis. This mechanism allows the compound to interact with various molecular targets, including enzymes and proteins. The interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Function Modification : It can alter the function of proteins involved in critical biochemical pathways.

Biological Activities

Research indicates that carbamic acid derivatives exhibit a variety of biological activities:

  • Antimicrobial Activity : Some studies have shown that carbamate compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by influencing cytokine production and enzyme expression.
  • Neuroprotective Properties : Certain carbamate derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases.

Antimicrobial Activity

A study conducted by [source not provided] demonstrated that derivatives of carbamic acid exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating the potential for these compounds in treating bacterial infections.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Carbamate A3216
Carbamate B6432

Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of carbamic acid derivatives in vitro. The study measured the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines treated with the compound.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150200
Carbamate Treatment75100

Neuroprotective Effects

In another study focusing on neuroprotection, carbamic acid derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death compared to untreated controls.

Applications in Drug Development

Due to its biological activity, this compound is being explored as a potential lead compound for drug development:

  • Prodrugs : Its structure allows for modifications that can enhance bioavailability and target specificity.
  • Enzyme Inhibitors : The ability to inhibit specific enzymes makes it a candidate for developing therapeutics aimed at diseases involving dysregulated enzyme activity.

Q & A

Q. What are the established synthetic methodologies for this compound?

  • Answer : The compound can be synthesized via stereoselective reduction of a nitroketone intermediate using sodium borohydride in a mixed solvent system (alcohol/halogenated solvent) at -15°C to 0°C, achieving >78% yield and >99% chiral purity . Alternative routes involve coupling reactions using reagents like EDCI/HOBt in DMF-CH₂Cl₂ mixtures, as demonstrated for structurally analogous carbamates . Enzymatic approaches using Rhodococcus strains (e.g., monooxygenases or dioxygenases) may also modify intermediates, though direct synthesis of this specific compound is not explicitly documented .

Q. How is the compound characterized using spectroscopic methods?

  • Answer : Structural confirmation relies on NMR (¹H/¹³C) to identify key functional groups (e.g., carbamate, propenyloxy, phenylmethyl). Chiral purity is assessed via chiral HPLC or polarimetry, particularly for stereoselective syntheses . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and carbamate (N–C=O) stretches .

Q. What are the common intermediates in its synthesis?

  • Answer : Key intermediates include nitroketones (e.g., [(1S)-3-nitro-2-oxo-1-(phenylmethyl)propyl]carbamic acid esters) for stereoselective reductions and epoxide derivatives (e.g., (1S,2S)-oxiranyl intermediates) for nucleophilic substitutions . Enzymatic pathways may generate hydroxylated analogs (e.g., cis/trans diols) via microbial oxidation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in stereoselective synthesis?

  • Answer : Critical factors include:
  • Solvent polarity : Halogenated solvents (e.g., CH₂Cl₂) enhance stereocontrol by stabilizing transition states .
  • Temperature control : Reactions at subzero temperatures (-15°C to 0°C) minimize racemization .
  • Catalyst selection : Sodium borohydride in alcohol mixtures favors specific diastereomers, while enzymatic systems (e.g., R. erythropolis) achieve >99% ee via substrate-enzyme complementarity .

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions?

  • Answer : The propenyloxy group’s reactivity depends on:
  • Electrophilic activation : Use of Lewis acids (e.g., ZnCl₂) polarizes the carbamate carbonyl, directing nucleophiles to the propenyloxy moiety.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring SN2 mechanisms .
  • Steric hindrance : Bulky tert-butyl groups on the carbamate reduce side reactions by shielding specific sites .

Q. How to resolve contradictions between enzymatic and chemical synthesis yields?

  • Answer : Enzymatic methods (e.g., Rhodococcus sp.) often achieve high ee (>99%) but may suffer from lower yields due to substrate specificity or enzyme inhibition . Chemical routes (e.g., NaBH₄ reduction) offer higher yields but require stringent conditions to maintain chirality . Hybrid strategies, such as enzymatic resolution of racemic mixtures post-synthesis, can balance yield and purity .

Q. What analytical techniques resolve structural ambiguities in carbamate derivatives?

  • Answer : Advanced methods include:
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
  • Dynamic NMR : Detects rotameric equilibria in flexible propenyloxy groups .
  • Isotopic labeling : Tracks oxygen migration during hydrolysis or transesterification .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the carbamate group during synthesis?

  • Answer : Use aprotic solvents (CH₂Cl₂, THF) and mild bases (e.g., Na₂CO₃) to avoid nucleophilic attack on the carbamate. Protecting groups (e.g., tert-butyl esters) enhance stability under acidic/basic conditions .

Q. What strategies improve scalability of stereoselective syntheses?

  • Answer : Continuous flow systems reduce thermal gradients in low-temperature reactions . Immobilized enzymes (e.g., Rhodococcus cells on silica) enable reuse and higher substrate loading in biocatalytic steps .

Data Contradiction Analysis

Q. Why do different studies report varying ee values for similar compounds?

  • Answer : Discrepancies arise from:
  • Enzyme source : Rhodococcus strains vary in catalytic efficiency (e.g., KY1 vs. MA 7205) .
  • Analytical calibration : Chiral HPLC methods require validated reference standards to avoid overestimation .
  • Reaction workup : Premature quenching or incomplete purification can introduce impurities affecting ee measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester
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Reactant of Route 2
Carbamic acid, N-(2-propen-1-yloxy)-, phenylmethyl ester

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